molecular formula C14H20O2S B14553093 5-Ethoxy-1-[4-(methylsulfanyl)phenyl]pentan-1-one CAS No. 61718-56-7

5-Ethoxy-1-[4-(methylsulfanyl)phenyl]pentan-1-one

Cat. No.: B14553093
CAS No.: 61718-56-7
M. Wt: 252.37 g/mol
InChI Key: KKUNBIOUPQSXKQ-UHFFFAOYSA-N
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Description

5-Ethoxy-1-[4-(methylsulfanyl)phenyl]pentan-1-one is an organic compound characterized by the presence of an ethoxy group, a phenyl ring substituted with a methylsulfanyl group, and a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1-[4-(methylsulfanyl)phenyl]pentan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylsulfanyl)benzaldehyde and ethyl acetoacetate.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1-[4-(methylsulfanyl)phenyl]pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Ethoxy-1-[4-(methylsulfanyl)phenyl]pentan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-[4-(methylsulfanyl)phenyl]pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1-[4-(methylsulfanyl)phenyl]pentan-1-one
  • 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one

Comparison

5-Ethoxy-1-[4-(methylsulfanyl)phenyl]pentan-1-one is unique due to the presence of the ethoxy group and the methylsulfanyl substitution on the phenyl ring. This structural feature distinguishes it from similar compounds and may contribute to its distinct chemical and biological properties.

Properties

CAS No.

61718-56-7

Molecular Formula

C14H20O2S

Molecular Weight

252.37 g/mol

IUPAC Name

5-ethoxy-1-(4-methylsulfanylphenyl)pentan-1-one

InChI

InChI=1S/C14H20O2S/c1-3-16-11-5-4-6-14(15)12-7-9-13(17-2)10-8-12/h7-10H,3-6,11H2,1-2H3

InChI Key

KKUNBIOUPQSXKQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCC(=O)C1=CC=C(C=C1)SC

Origin of Product

United States

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